Quaterrylene's exceptional photophysical properties, including intense red-shifted fluorescence, high fluorescence quantum yield, and large absorption coefficient, make it a promising candidate for organic electronics and optoelectronic applications [1].
Quaterrylene's unique fluorescence properties can be exploited to develop various types of sensors.
Quaterrylene's ability to form well-defined supramolecular structures makes it valuable for studying molecular recognition and self-assembly processes.
Quaterrylene is a large, four-ringed aromatic hydrocarbon with the chemical formula C₄₀H₂₀. It is formed by fusing two perylene molecules together in a specific arrangement []. Perylene itself is a four-ringed PAH found in coal tar and some fossil fuels []. Quaterrylene's significance lies in its complex structure and potential applications in organic electronics and material science [].
Quaterrylene possesses a unique, highly condensed aromatic core. The structure consists of four fused benzene rings arranged in a specific orientation. This arrangement is described as "ortho- and peri-fused," meaning the rings are attached at adjacent and opposite positions []. This extended conjugation system (alternating single and double bonds) grants quaterrylene interesting electronic properties, making it a potential candidate for materials with specific conductivities [].